2-Cyanoethylalsterpaullone

Description

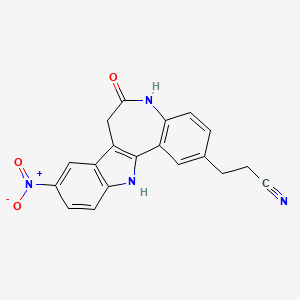

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14N4O3 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

3-(9-nitro-6-oxo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-2-yl)propanenitrile |

InChI |

InChI=1S/C19H14N4O3/c20-7-1-2-11-3-5-17-15(8-11)19-14(10-18(24)21-17)13-9-12(23(25)26)4-6-16(13)22-19/h3-6,8-9,22H,1-2,10H2,(H,21,24) |

InChI Key |

UBLFSMURWWWWMH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alsterpaullone, 2-Cyanoethyl; Alsterpaullone, 2Cyanoethyl; Alsterpaullone, 2 Cyanoethyl; 2-Cyanoethylalsterpaullone; 2Cyanoethylalsterpaullone; 2 Cyanoethylalsterpaullone |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of 2-Cyanoethylalsterpaullone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyanoethylalsterpaullone, a synthetic derivative of the indirubin-like alkaloid alsterpaullone (B1665728), has emerged as a potent small molecule inhibitor with significant therapeutic potential, particularly in oncology. Its mechanism of action is multifaceted, primarily revolving around the potent and selective inhibition of key regulatory kinases, leading to cell cycle arrest and induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Primary Molecular Targets and Inhibitory Activity

The principal mechanism of action of this compound is its potent inhibition of two key serine/threonine kinases: Cyclin-Dependent Kinase 1 (CDK1) complexed with Cyclin B, and Glycogen Synthase Kinase-3β (GSK-3β).[1][2]

Quantitative Inhibitory Potency

The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the following half-maximal inhibitory concentrations (IC50) reported:

| Target | IC50 (nM) | Assay Type |

| CDK1/Cyclin B | 0.23 | Enzymatic Assay |

| GSK-3β | 0.8 | Enzymatic Assay |

Core Cellular Mechanisms of Action

The inhibition of its primary targets translates into distinct and potent cellular effects, namely cell cycle arrest and the induction of apoptosis. Furthermore, this compound has been identified as a transcriptional inhibitor of the cell cycle inhibitor p27Kip1.

Inhibition of CDK1/Cyclin B and G2/M Cell Cycle Arrest

CDK1, in complex with Cyclin B, is a pivotal regulator of the G2 to M phase transition in the cell cycle.[3] By potently inhibiting CDK1/Cyclin B, this compound prevents the phosphorylation of key substrates required for mitotic entry. This leads to an accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell proliferation.[3][4]

Caption: Inhibition of CDK1/Cyclin B by this compound leads to G2/M phase cell cycle arrest.

Inhibition of GSK-3β and Modulation of Downstream Pathways

GSK-3β is a constitutively active kinase involved in a myriad of cellular processes, including metabolism, cell survival, and proliferation.[5][6] Inhibition of GSK-3β by this compound can activate downstream signaling pathways, such as the Wnt/β-catenin pathway, which has implications for both cancer and neurodegenerative disease models.[7]

Caption: this compound inhibits GSK-3β, thereby modulating the activity of its downstream substrates.

Transcriptional Inhibition of p27Kip1 via FoxO3a

This compound has been shown to be a potent transcriptional inhibitor of p27Kip1, a cell cycle inhibitor.[8] This seemingly paradoxical effect is achieved by preventing the transcription factor FoxO3a from binding to the p27Kip1 promoter.[8] This mechanism suggests a complex regulatory role for this compound in cell cycle control.

Caption: this compound prevents FoxO3a binding to the p27Kip1 promoter, inhibiting its transcription.

Induction of Apoptosis

In various cancer cell lines, alsterpaullone and its derivatives induce apoptosis.[4][9] This pro-apoptotic effect is mediated, at least in part, through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] Activation of this pathway leads to the downstream activation of executioner caspases, such as caspase-3 and caspase-9, ultimately resulting in programmed cell death.[9] The apoptotic process is further characterized by an increased Bax/Bcl-2 ratio.[9]

Caption: The apoptotic pathway induced by this compound involves p38 MAPK activation and caspase cleavage.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to elucidate the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 value of this compound against a specific kinase.

-

Principle: A luminescent assay that measures the amount of ATP remaining after a kinase reaction. The signal is inversely proportional to kinase activity.

-

Materials:

-

Purified recombinant kinase (CDK1/Cyclin B or GSK-3β)

-

Kinase-specific substrate

-

This compound

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White opaque 384-well plates

-

Plate reader with luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the kinase, substrate, and diluted inhibitor or vehicle control (DMSO).

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for the optimized reaction time.

-

Add the ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Principle: Staining of cellular DNA with a fluorescent dye allows for the quantification of cells in different phases of the cell cycle based on DNA content.

-

Materials:

-

Cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V/PI Staining

-

Objective: To quantify the induction of apoptosis by this compound.

-

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.

-

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add additional binding buffer and analyze immediately by flow cytometry.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

-

Western Blot Analysis of Signaling Pathways

-

Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.

-

Principle: Separation of proteins by size using SDS-PAGE, transfer to a membrane, and detection using specific antibodies.

-

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-cleaved-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse cells and quantify protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze band intensities, normalizing to a loading control like β-actin.

-

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays | MDPI [mdpi.com]

- 9. High-Throughput Screening Reveals Alsterpaullone, 2-Cyanoethyl as a Potent p27Kip1 Transcriptional Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Cyanoethylalsterpaullone in Cell Cycle Arrest: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoethylalsterpaullone (A2CE), a derivative of the paullone (B27933) class of compounds, has emerged as a potent small molecule inhibitor with significant implications for cell cycle regulation and cancer research. This technical guide provides a comprehensive overview of the role of A2CE in inducing cell cycle arrest, with a primary focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used for its characterization. A2CE exhibits potent inhibitory activity against key kinases involved in cell cycle progression, leading to a robust G2/M phase arrest and the induction of apoptosis in cancer cell lines. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Dysregulation of this process is a hallmark of cancer, making the proteins that control cell cycle progression attractive targets for therapeutic intervention. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as master regulators of the cell cycle. The activity of CDKs is dependent on their association with regulatory subunits called cyclins, and their sequential activation drives the transition between different cell cycle phases.

This compound (A2CE) is a potent inhibitor of CDK1/Cyclin B, the primary complex responsible for driving the G2 to M phase transition. By targeting this critical checkpoint, A2CE effectively halts cell proliferation and can trigger programmed cell death, highlighting its potential as an anticancer agent. This guide delves into the core mechanisms of A2CE-mediated cell cycle arrest, presenting the available data and experimental frameworks for its study.

Mechanism of Action

The primary mechanism by which this compound induces cell cycle arrest is through the potent and selective inhibition of Cyclin-Dependent Kinase 1 (CDK1) in complex with Cyclin B. This inhibition prevents the phosphorylation of numerous downstream substrates that are essential for entry into and progression through mitosis.

In addition to its direct effect on CDK1, A2CE has also been shown to indirectly influence cell cycle regulation through the transcriptional repression of the CDK inhibitor p27Kip1. This occurs via a novel signaling pathway involving the inhibition of Sirtuin 2 (Sirt2), a NAD+-dependent deacetylase. Inhibition of Sirt2 leads to the hyperacetylation of the transcription factor FoxO3a. Acetylated FoxO3a is unable to bind to the promoter of the CDKN1B gene (encoding p27Kip1), resulting in decreased transcription of this important cell cycle inhibitor.[1][2][3][4]

Data Presentation

Kinase Inhibitory Activity

Quantitative data from in vitro kinase assays have demonstrated the high potency and selectivity of this compound for CDK1/Cyclin B and Glycogen Synthase Kinase 3β (GSK-3β).

| Kinase Target | IC50 (nM) |

| CDK1/Cyclin B | 0.23 |

| GSK-3β | 0.8 |

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell Cycle Analysis

| Cell Line | Treatment (Concentration, Time) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| HeLa | Control (DMSO, 24h) | 55 | 25 | 20 |

| HeLa | Alsterpaullone (10 µM, 24h) | 20 | 15 | 65 |

This data is representative and illustrates the expected trend of G2/M arrest upon treatment with a paullone-class CDK1 inhibitor.[5][6]

Induction of Apoptosis

Treatment with paullone derivatives, including alsterpaullone, has been shown to induce apoptosis in various cancer cell lines. The following table provides representative data from an Annexin V/Propidium (B1200493) Iodide (PI) apoptosis assay.

| Cell Line | Treatment (Concentration, Time) | % Viable Cells (Annexin V- / PI-) | % Early Apoptosis (Annexin V+ / PI-) | % Late Apoptosis/Necrosis (Annexin V+ / PI+) |

| Jurkat | Control (DMSO, 48h) | 95 | 3 | 2 |

| Jurkat | Alsterpaullone (5 µM, 48h) | 60 | 25 | 15 |

This data is representative and illustrates the expected trend of apoptosis induction. Specific values may vary depending on the cell line and experimental conditions.[3]

Signaling Pathways

The signaling pathways affected by this compound are central to its function in inducing cell cycle arrest. The diagrams below, generated using the DOT language, illustrate these key pathways.

Experimental Protocols

In Vitro CDK1/Cyclin B Kinase Assay (Histone H1 Substrate)

This protocol outlines a method to measure the kinase activity of CDK1/Cyclin B using Histone H1 as a substrate.

-

Reagents and Materials:

-

Recombinant active CDK1/Cyclin B complex

-

Histone H1 (from calf thymus)

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

ATP solution (10 mM)

-

[γ-³²P]ATP

-

This compound (or other inhibitor) stock solution

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase assay buffer, Histone H1 (to a final concentration of 1 mg/mL), and the diluted inhibitor or vehicle (DMSO).

-

Add the recombinant CDK1/Cyclin B enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control.[7]

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the staining of cells with propidium iodide (PI) for the analysis of DNA content and cell cycle distribution.

-

Reagents and Materials:

-

Cultured cells (e.g., HeLa)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]

-

Western Blot Analysis of Cell Cycle Proteins

This protocol details the detection of key cell cycle regulatory proteins by Western blotting.

-

Reagents and Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-p27)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples by mixing with Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[9][10]

-

p27Kip1 Promoter Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the p27Kip1 promoter.[11][12][13]

-

Reagents and Materials:

-

HeLa cells (or other suitable cell line)

-

p27Kip1 promoter-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

-

Procedure:

-

Co-transfect cells with the p27Kip1 promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle.

-

Following the desired treatment period, lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity in the same lysate for normalization of transfection efficiency.

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

-

Conclusion

This compound is a potent small molecule inhibitor that effectively induces cell cycle arrest at the G2/M phase. Its dual mechanism of action, involving direct inhibition of the CDK1/Cyclin B complex and indirect transcriptional repression of p27Kip1, makes it a compelling candidate for further investigation as a potential anticancer therapeutic. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to study the effects of A2CE and similar compounds on cell cycle regulation. Further studies are warranted to obtain more detailed quantitative data on its effects in various cancer models and to fully elucidate its therapeutic potential.

References

- 1. journals.plos.org [journals.plos.org]

- 2. High-throughput screening reveals alsterpaullone, 2-cyanoethyl as a potent p27Kip1 transcriptional inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening Reveals Alsterpaullone, 2-Cyanoethyl as a Potent p27Kip1 Transcriptional Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening Reveals Alsterpaullone, 2-Cyanoethyl as a Potent p27Kip1 Transcriptional Inhibitor | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assaying H1 kinase in extracts (Stukenberg lab) - XenWiki [wiki.xenbase.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Luciferase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

A Technical Guide to 2-Cyanoethylalsterpaullone for the Study of the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Cyanoethylalsterpaullone, a potent small molecule inhibitor used to investigate the canonical Wnt signaling pathway. We will cover its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cellular research.

Introduction: The Wnt Signaling Pathway and GSK-3β

The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis, including cell fate determination, proliferation, and migration.[1][2] The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is distinguished by its regulation of the transcriptional co-activator β-catenin.[2]

In the absence of a Wnt ligand ("Off-state"), a multi-protein "destruction complex" targets β-catenin for degradation. This complex, which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][2][3] When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor ("On-state"), the destruction complex is inactivated.[1][3] This inactivation, mediated by the protein Dishevelled (Dvl), prevents the phosphorylation of β-catenin.[1] As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][4]

Given its central role in β-catenin degradation, GSK-3β is a key regulatory node and an attractive target for pharmacologically modulating the Wnt pathway.

This compound: A Potent GSK-3β Inhibitor

This compound is a derivative of Alsterpaullone, belonging to the paullone (B27933) family of ATP-competitive kinase inhibitors.[5][6] It is a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and GSK-3β.[5][7][8] By directly inhibiting the kinase activity of GSK-3β, this compound mimics the "On-state" of the canonical Wnt pathway, leading to the stabilization and nuclear accumulation of β-catenin and subsequent activation of Wnt target gene transcription.[6][9] This makes it a valuable chemical tool for studying the downstream effects of Wnt signaling activation in various biological contexts.

Quantitative Data: Kinase Inhibitory Activity

The potency of this compound and its parent compound, Alsterpaullone, has been quantified against several key kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.[10]

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | GSK-3β | 0.8 | [5][7] |

| CDK1/Cyclin B | 0.23 | [5][7] | |

| Alsterpaullone | GSK-3β | 4 | [6] |

| CDK1/Cyclin B | 35 | [6] | |

| CDK2/Cyclin A | 15 | [6] | |

| CDK5/p25 | 40 | [6] |

This data highlights the nanomolar potency of this compound against its primary targets.

Experimental Protocols and Applications

This compound is utilized to study the functional consequences of Wnt/β-catenin pathway activation. Common applications include investigating its effects on cell proliferation, differentiation, apoptosis, and gene expression in various cell types, from cancer cell lines to stem cells.[9][11]

General Experimental Workflow

A typical experiment involves treating cultured cells with this compound, followed by downstream analysis to confirm pathway activation and assess biological outcomes.

References

- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. alsterpaullone, 2 cyanoethyl — TargetMol Chemicals [targetmol.com]

- 9. Induction of Canonical Wnt Signaling by Alsterpaullone Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. Frontiers | GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Cyanoethylalsterpaullone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoethylalsterpaullone, a derivative of the paullone (B27933) family of kinase inhibitors, has emerged as a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising compound. It includes detailed experimental protocols for its synthesis and key biological assays, a structured presentation of its quantitative inhibitory data, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Rationale

The development of this compound was a result of a structure-aided design approach aimed at optimizing the kinase inhibitory activity of alsterpaullone (B1665728). Alsterpaullone itself is a potent inhibitor of CDKs, key regulators of the cell cycle, and GSK-3β, a pivotal enzyme in various signaling pathways, including the Wnt and PI3K/Akt/mTOR pathways. Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer.

The rationale behind the design of this compound was to introduce a cyanoethyl group at the N-2 position of the alsterpaullone scaffold. This modification was predicted to enhance the binding affinity and selectivity towards its target kinases.

Synthesis of this compound

The synthesis of paullone derivatives, including alsterpaullone, is typically achieved through a Fischer indole (B1671886) synthesis. This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form the indole core.

General Synthesis of the Paullone Core (via Fischer Indole Synthesis)

The core paullone structure is synthesized by reacting a substituted phenylhydrazine with a cyclic ketone, followed by cyclization under acidic conditions.

Conceptual Workflow for Paullone Synthesis:

Caption: Fischer Indole Synthesis for the Paullone Core.

Postulated Synthesis of this compound from Alsterpaullone

The introduction of the 2-cyanoethyl group onto the alsterpaullone scaffold is likely achieved through a Michael addition reaction with acrylonitrile (B1666552).

Experimental Protocol (Postulated):

-

Dissolution: Dissolve alsterpaullone in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Base Addition: Add a catalytic amount of a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) to deprotonate the indole nitrogen.

-

Acrylonitrile Addition: Slowly add a stoichiometric amount of acrylonitrile to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by Thin Layer Chromatography).

-

Quenching and Extraction: Quench the reaction with a proton source (e.g., water or a saturated solution of ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Biological Activity and Mechanism of Action

This compound is a highly potent dual inhibitor of CDK1/Cyclin B and GSK-3β, exhibiting inhibitory concentrations in the picomolar and nanomolar range, respectively.[1][2]

Quantitative Inhibitory Data

| Target | IC50 |

| CDK1/Cyclin B | 0.23 nM[1][2] |

| GSK-3β | 0.8 nM[1][2] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

In addition to its kinase inhibitory activity, this compound has been identified as a potent inhibitor of p27Kip1 transcription, with an IC50 of 200 nM.[3] It achieves this by preventing the transcription factor FoxO3a from binding to the p27Kip1 promoter.[3]

Signaling Pathways

The inhibitory action of this compound on CDK1 and GSK-3β implicates its involvement in critical cellular signaling pathways.

CDK1/Cyclin B and the Cell Cycle:

CDK1, in complex with Cyclin B, is a key regulator of the G2/M transition in the cell cycle. Inhibition of this complex by this compound leads to cell cycle arrest at the G2/M phase, thereby preventing cell division.

Caption: Inhibition of the G2/M cell cycle transition.

GSK-3β and the Wnt/β-catenin Pathway:

GSK-3β is a key component of the β-catenin destruction complex in the canonical Wnt signaling pathway. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.

Caption: Modulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

CDK1/Cyclin B Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by CDK1/Cyclin B.

Materials:

-

Recombinant human CDK1/Cyclin B

-

Histone H1 (as substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a reaction tube, combine the kinase reaction buffer, CDK1/Cyclin B, and Histone H1.

-

Add the diluted this compound or DMSO (vehicle control) to the respective tubes.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

GSK-3β Inhibition Assay

This assay quantifies the inhibition of GSK-3β-mediated phosphorylation of a specific substrate.

Materials:

-

Recombinant human GSK-3β

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

This compound stock solution in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

The procedure is analogous to the CDK1/Cyclin B inhibition assay, with the substitution of CDK1/Cyclin B and Histone H1 with GSK-3β and the specific GSK-3β substrate peptide, respectively.

Cell Viability/Antiproliferative Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, Jurkat)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a significant advancement in the development of potent and selective kinase inhibitors. Its dual action against CDK1/Cyclin B and GSK-3β, coupled with its ability to modulate p27Kip1 transcription, makes it a valuable tool for studying cell cycle regulation and oncogenic signaling pathways. The detailed protocols and data presented in this guide are intended to support further research into the therapeutic potential of this and related compounds in the field of drug discovery.

References

2-Cyanoethylalsterpaullone: Investigating a Potential Modulator of Tau Phosphorylation in Alzheimer's Disease Models

A Technical Overview for Researchers and Drug Development Professionals

Introduction

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of Alzheimer's disease (AD) and related tauopathies. This aberrant phosphorylation leads to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and ultimately, cognitive decline. A key family of enzymes implicated in this pathological process are protein kinases, particularly Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (Cdk5). Consequently, the inhibition of these kinases has emerged as a promising therapeutic strategy for AD. Alsterpaullone (B1665728), a potent inhibitor of GSK-3β, has garnered significant interest in this area. This technical guide focuses on a specific derivative, 2-Cyanoethylalsterpaullone, and its potential effects on tau phosphorylation within the context of Alzheimer's disease models.

While direct research on "this compound" and its specific impact on tau phosphorylation is not extensively available in the public domain, this guide will extrapolate from the known mechanisms of the parent compound, alsterpaullone, and related kinase inhibitors to provide a foundational understanding for researchers. This document will outline the theoretical signaling pathways, propose potential experimental workflows, and present hypothetical data tables to guide future research in this specific area.

Core Concepts: Tau Phosphorylation and Kinase Inhibition

In a healthy neuron, tau protein binds to and stabilizes microtubules, which are essential for maintaining cell structure and facilitating axonal transport. In Alzheimer's disease, tau becomes excessively phosphorylated, causing it to detach from microtubules and aggregate into insoluble paired helical filaments, the primary component of NFTs.[1][2]

Several kinases are known to phosphorylate tau, with GSK-3β and Cdk5 being major contributors to its hyperphosphorylation.[3][4]

-

GSK-3β: This serine/threonine kinase is constitutively active in resting cells and is implicated in a wide range of cellular processes. In the context of AD, GSK-3β activity is often dysregulated, leading to increased tau phosphorylation.[3][4]

-

Cdk5: A proline-directed serine/threonine kinase, Cdk5 requires association with an activator, such as p35 or its more stable cleavage product p25, to become active. The p25/Cdk5 complex is particularly associated with pathological tau phosphorylation.[5]

Inhibitors of these kinases, such as alsterpaullone, aim to reduce the hyperphosphorylation of tau, thereby preventing NFT formation and downstream neurotoxicity. Alsterpaullone and its derivatives are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to the substrate (tau).

Putative Signaling Pathways of this compound

Based on the known action of alsterpaullone, this compound is hypothesized to primarily inhibit GSK-3β. The following diagram illustrates the potential mechanism by which this compound could modulate tau phosphorylation.

Caption: Hypothesized inhibition of GSK-3β by this compound, preventing tau hyperphosphorylation.

Proposed Experimental Protocols

To investigate the effect of this compound on tau phosphorylation, a series of in vitro and cell-based assays would be necessary.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human GSK-3β and Cdk5/p25.

Materials:

-

Recombinant human GSK-3β and Cdk5/p25 enzymes

-

Tau protein (full-length or a peptide substrate)

-

This compound

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)

-

Kinase reaction buffer

-

96-well or 384-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a multi-well plate, combine the kinase, tau substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction. For radiometric assays, spot the mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure radioactivity. For luminescence-based assays, follow the manufacturer's protocol (e.g., ADP-Glo™).

-

Calculate the percentage of kinase inhibition at each concentration of the compound and determine the IC50 value.

Cell-Based Tau Phosphorylation Assay

Objective: To assess the ability of this compound to reduce tau phosphorylation in a cellular model of Alzheimer's disease.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) or other suitable neuronal cell line.

-

Cell culture medium and supplements.

-

This compound.

-

An inducer of tau hyperphosphorylation (e.g., okadaic acid, amyloid-beta oligomers).

-

Lysis buffer.

-

Antibodies for Western blotting: anti-total tau, anti-phospho-tau (e.g., AT8, PHF-1), anti-β-actin (loading control).

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Culture neuronal cells to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce tau hyperphosphorylation by adding the inducing agent to the cell culture medium.

-

After the induction period, harvest the cells and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

Perform Western blot analysis to detect the levels of total tau and phosphorylated tau.

-

Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated from the proposed experiments.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| GSK-3β | Value |

| Cdk5/p25 | Value |

| Other Kinases (for selectivity) | Value |

Table 2: Effect of this compound on Tau Phosphorylation in a Cellular Model

| Treatment Group | Concentration (µM) | Phospho-Tau (AT8) / Total Tau Ratio (Normalized to Control) |

| Vehicle Control | - | 1.00 |

| Inducer Only | - | Value |

| This compound + Inducer | 0.1 | Value |

| This compound + Inducer | 1 | Value |

| This compound + Inducer | 10 | Value |

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and validating potential tau phosphorylation inhibitors like this compound.

Caption: A generalized workflow for the preclinical evaluation of tau phosphorylation inhibitors.

Conclusion and Future Directions

While direct experimental evidence for the effects of this compound on tau phosphorylation is currently lacking, its structural relationship to alsterpaullone suggests it holds potential as a GSK-3β inhibitor. The technical framework provided here offers a roadmap for researchers to systematically investigate this compound. Future studies should focus on synthesizing this compound and performing the described in vitro and cell-based assays to determine its potency, selectivity, and efficacy in reducing tau hyperphosphorylation. Positive results from these initial studies would warrant further investigation in animal models of Alzheimer's disease to assess its therapeutic potential. The elucidation of the precise mechanism of action and the in vivo effects of this compound could provide a valuable new avenue for the development of disease-modifying therapies for Alzheimer's disease and other tauopathies.

References

- 1. Alzheimer’s Disease Cell Line Models | FujiFilm CDI [fujifilmcdi.com]

- 2. Phosphorylated Tau in Alzheimer’s Disease and Other Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tau and GSK-3β are critical contributors to α-synuclein-mediated post-stroke brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons | The EMBO Journal [link.springer.com]

Preclinical Profile of 2-Cyanoethylalsterpaullone: A Technical Guide for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethylalsterpaullone (A2CE), a derivative of the paullone (B27933) class of compounds, has emerged as a molecule of interest in oncology research due to its potent and multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the preclinical data available for A2CE, focusing on its core inhibitory activities, mechanism of action, and the experimental protocols utilized for its characterization. While extensive preclinical data, particularly concerning in vivo efficacy, remains limited in the public domain, this document synthesizes the existing knowledge to support further investigation and drug development efforts.

Core Activities and Mechanism of Action

This compound exhibits potent inhibitory activity against several key regulators of cell cycle progression and signaling pathways implicated in cancer. Its primary mechanisms of action include:

-

Transcriptional Inhibition of p27Kip1 : A seminal study identified A2CE as a potent transcriptional inhibitor of the cyclin-dependent kinase inhibitor p27Kip1, a known tumor suppressor.[1] A2CE prevents the binding of the transcription factor FoxO3a to the p27Kip1 promoter, thereby downregulating its expression.[1]

-

Inhibition of Cyclin-Dependent Kinases (CDKs) : As a member of the paullone family, A2CE is a potent inhibitor of cyclin-dependent kinases, which are central to cell cycle control. It is a highly selective inhibitor of CDK1/Cyclin B.[2]

-

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) : A2CE also demonstrates potent and selective inhibition of GSK-3β, a serine/threonine kinase involved in numerous signaling pathways related to cell proliferation, apoptosis, and metabolism.[2]

The concerted inhibition of these targets suggests that this compound can disrupt cancer cell proliferation through multiple avenues, making it a compelling candidate for further preclinical development.

Quantitative Data Summary

| Target/Process | Assay Type | System/Cell Line | IC50 | Reference |

| p27Kip1 Transcription | Luciferase Reporter Assay | HeLa Cells | 200 nM | [1] |

| CDK1/Cyclin B | Kinase Assay | In vitro | 0.23 nM | [2] |

| GSK-3β | Kinase Assay | In vitro | 0.8 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the information available in the primary literature.

High-Throughput Screening (HTS) for p27Kip1 Transcriptional Inhibitors

This protocol outlines the workflow for identifying inhibitors of p27Kip1 transcription using a luciferase reporter assay in a high-throughput format.

References

Alsterpaullone Derivatives: A Deep Dive into Structure-Activity Relationships for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Alsterpaullone, a potent member of the paullone (B27933) class of small molecules, has garnered significant attention as a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Alsterpaullone derivatives, offering insights into the chemical modifications that govern their inhibitory potency and selectivity. Detailed experimental methodologies and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts in oncology and neurodegenerative diseases.

Core Structure and Mechanism of Action

Alsterpaullone and its derivatives are ATP-competitive inhibitors, binding to the ATP-binding pocket of target kinases. The core scaffold is a 7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one ring system. Modifications at various positions on this scaffold have been explored to enhance biological activity and selectivity.

Structure-Activity Relationship (SAR) of Alsterpaullone Derivatives

The inhibitory potency of Alsterpaullone derivatives is highly dependent on the nature and position of substituents on the paullone ring system.

Key Substitutions and Their Effects:

-

Position 9: This is a critical position for modulating activity. Electron-withdrawing groups significantly enhance inhibitory potency against CDK1/cyclin B. For instance, the 9-nitro group of Alsterpaullone and a 9-cyano group result in a substantial increase in activity compared to the 9-bromo substituent of the parent compound, kenpaullone.[2][3]

-

Position 2: Strategic substitutions at this position can lead to highly potent analogs. The addition of a 2-cyanoethyl group, as seen in 2-cyanoethylalsterpaullone, results in picomolar inhibitory concentrations for CDK1/cyclin B and GSK-3β by forming additional interactions within the ATP-binding site.[1]

-

Positions 2 and 3: The presence of dimethoxy groups at these positions has been shown to be favorable for activity.[2]

-

Other Positions (4 and 11): Modifications at the 4 and 11 positions have generally led to a decrease in CDK1 inhibitory activity.[2]

-

Lactam Moiety: Replacement of the lactam moiety has also been found to be detrimental to CDK1 inhibition.[2]

-

Indole (B1671886) and Lactam Nitrogens: Selective alkylation of the indole and lactam nitrogens has been performed, allowing for the introduction of further diversity, though the impact on activity varies.[3]

Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of Alsterpaullone and key derivatives against their primary kinase targets.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Alsterpaullone | CDK1/cyclin B | 35 | [2][4] |

| CDK2/cyclin A | 15 | [4] | |

| CDK2/cyclin E | 200 | [4] | |

| CDK5/p25 | 40 | [4] | |

| GSK-3α | 4 | [4] | |

| GSK-3β | 4 | [4] | |

| Kenpaullone | CDK1/cyclin B | 400 | [3] |

| This compound | CDK1/cyclin B | Picomolar range | [1] |

| GSK-3β | Picomolar range | [1] |

Signaling Pathways and Cellular Effects

Alsterpaullone's dual inhibition of CDKs and GSK-3β impacts multiple critical cellular signaling pathways.

Cell Cycle Regulation

By inhibiting CDKs, particularly CDK1 and CDK2, Alsterpaullone derivatives can induce cell cycle arrest, primarily at the G2/M phase, and subsequently lead to apoptosis.[5][6] This anti-proliferative effect is a key rationale for their investigation as anti-cancer agents.

Wnt/β-catenin Signaling Pathway

GSK-3β is a key negative regulator of the canonical Wnt signaling pathway. By inhibiting GSK-3β, Alsterpaullone prevents the phosphorylation and subsequent degradation of β-catenin.[7] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes. This mechanism is of interest in the context of neurodegenerative diseases and regenerative medicine.[7][8]

Experimental Protocols

Detailed methodologies for key in vitro kinase assays are provided below.

In Vitro Kinase Assay (ADP-Glo™ Format)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction. It is a versatile method applicable to both CDK and GSK-3β activity measurements.

Materials:

-

Recombinant human kinase (e.g., CDK1/Cyclin B or GSK-3β)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Kinase-specific substrate (e.g., Histone H1 for CDK1, GSK-3 substrate peptide for GSK-3β)

-

ATP

-

Alsterpaullone derivative (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of the Alsterpaullone derivative in the appropriate buffer (e.g., Kinase Assay Buffer with a final DMSO concentration ≤1%).

-

Set up Kinase Reaction:

-

Add 5 µL of the test inhibitor or vehicle (DMSO control) to the wells of the assay plate.

-

Add 10 µL of a master mix containing the kinase enzyme and its specific substrate.

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 10 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Radiometric CDK1/Cyclin B Kinase Assay

This classic assay measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a substrate like Histone H1.

Materials:

-

Recombinant human CDK1/Cyclin B

-

5x Kinase Buffer (e.g., 250 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM DTT)

-

Histone H1 (substrate)

-

[γ-³²P]ATP

-

Cold ATP

-

Alsterpaullone derivative (or other test inhibitor)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing 5x Kinase Buffer, Histone H1, and water.

-

Inhibitor Addition: Add the Alsterpaullone derivative or vehicle control to individual tubes.

-

Enzyme Addition: Add the CDK1/Cyclin B enzyme to each tube.

-

Initiate Reaction: Start the reaction by adding a mix of [γ-³²P]ATP and cold ATP.

-

Incubation: Incubate the reactions at 30°C for 20-30 minutes.

-

Stop Reaction and Spot: Stop the reaction by adding phosphoric acid. Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper square.

-

Washing:

-

Wash the P81 papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

-

Quantification: Place the dried P81 papers into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of ³²P incorporated into the substrate and calculate the percent inhibition for each compound concentration to determine the IC50 value.

Conclusion

The structure-activity relationship of Alsterpaullone derivatives is well-defined, with positions 9 and 2 on the paullone scaffold being key for optimizing inhibitory potency against CDKs and GSK-3β. The introduction of electron-withdrawing groups at position 9 and specific substituents at position 2 can lead to highly potent, picomolar-range inhibitors. The dual inhibitory nature of these compounds makes them valuable tools for dissecting the roles of CDKs and GSK-3β in various cellular processes and provides a strong foundation for the development of novel therapeutics for cancer and neurodegenerative disorders. The detailed protocols provided herein offer a standardized approach for the continued evaluation and optimization of this promising class of kinase inhibitors.

References

- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 2. promega.com [promega.com]

- 3. Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Induction of Canonical Wnt Signaling by Alsterpaullone Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]

2-Cyanoethylalsterpaullone as a Chemical Probe for CDK1 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 (cdc2), is a cornerstone of the eukaryotic cell cycle, primarily responsible for driving cells through the G2/M transition and into mitosis.[1][2] Its activity is tightly regulated by association with its cyclin partners, most notably Cyclin B, to form the Maturation-Promoting Factor (MPF).[1] Dysregulation of CDK1 activity is a frequent hallmark of proliferative diseases, particularly cancer, making it a compelling target for therapeutic intervention.

The paullones are a class of small molecule inhibitors based on an indolo[3,2-d][3]benzazepine scaffold that have been identified as potent inhibitors of CDKs.[3][4] Among them, alsterpaullone (B1665728) (9-Nitropaullone) has demonstrated high inhibitory activity against CDK1/Cyclin B.[3][4] Chemical probes are essential tools for dissecting the complex roles of kinases like CDK1 in cellular processes. This guide focuses on the characterization of 2-Cyanoethylalsterpaullone, a derivative of alsterpaullone, as a potential chemical probe for CDK1 function. While direct literature on this specific derivative is sparse, this document provides a comprehensive framework for its evaluation, based on the well-established data of its parent compound, alsterpaullone, and related paullones.

Core Compound Profile and Mechanism of Action

Alsterpaullone and other paullones act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[4] Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents at the 9-position of the paullone (B27933) ring, such as a nitro group (alsterpaullone) or a cyano group, substantially increase the enzyme-inhibiting potency.[3][5]

Data Presentation: Inhibitory Activity of Alsterpaullone

The following tables summarize the quantitative data for alsterpaullone, which serves as a benchmark for evaluating its 2-cyanoethyl derivative.

Table 1: Kinase Inhibitory Activity of Alsterpaullone

| Target Kinase Complex | IC50 (nM) | Reference |

| CDK1/Cyclin B | 35 | [3][6][7] |

| CDK2/Cyclin A | 15 | [6][7] |

| CDK2/Cyclin E | 200 | [6][7] |

| CDK5/p35 | 40 | [6][7] |

| GSK-3α/β | 4 | [6][7] |

Table 2: In Vitro Antitumor Activity of Alsterpaullone

| Metric | Value | Reference |

| Mean Graph Midpoint (log GI50) | -6.4 M | [3][4] |

Mandatory Visualizations

Signaling Pathway

Caption: CDK1/Cyclin B activation pathway at the G2/M transition.

Experimental Workflow

Caption: Workflow for characterizing a novel CDK1 chemical probe.

Structure-Activity Relationship (SAR) Logic

Caption: Key structure-activity relationships for paullone-based CDK1 inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate this compound as a CDK1 chemical probe.

CDK1/Cyclin B Inhibition Assay

This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by the CDK1/Cyclin B complex.

Materials:

-

Recombinant human CDK1/Cyclin B enzyme complex.

-

Histone H1 protein (as substrate).

-

[γ-³²P]ATP or fluorescently-labeled ATP analog.

-

Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Positive control (e.g., Alsterpaullone, Roscovitine).

-

96-well plates.

-

Phosphocellulose filter paper or method for detecting phosphorylated substrate (e.g., ADP-Glo™ Kinase Assay).

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

-

Reaction Setup: To each well of a 96-well plate, add:

-

Assay Buffer.

-

Histone H1 substrate (final concentration ~0.2 mg/mL).

-

Test compound dilution or vehicle control (DMSO).

-

CDK1/Cyclin B enzyme (final concentration ~10-20 ng).

-

-

Initiation: Pre-incubate the mixture for 10 minutes at 30°C. Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration ~10 µM).

-

Incubation: Incubate the reaction for 15-30 minutes at 30°C.

-

Termination: Stop the reaction by adding 3% phosphoric acid or another suitable stop solution.

-

Detection:

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence: If using a non-radioactive method like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[8][9]

Materials:

-

Human cancer cell line (e.g., HeLa, HCT-116).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (10 mM in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Fixation Solution: 70% ethanol (B145695), ice-cold.

-

Staining Solution: PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

-

Flow cytometer.

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment (~50-60% confluency). Allow cells to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge to collect the cell pellet.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cells in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. Use the fluorescence intensity of PI to generate a DNA content histogram.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An effective CDK1 inhibitor is expected to cause an accumulation of cells in the G2/M phase.[10]

Conclusion

This compound, as a derivative of the potent CDK inhibitor alsterpaullone, holds promise as a chemical probe for investigating CDK1 function. The established SAR for the paullone class suggests that modifications at the 9-position are critical for activity, and the presence of a cyano group is known to enhance potency.[3][5] However, a rigorous and systematic evaluation is paramount to validate its efficacy, selectivity, and utility in cellular contexts. The experimental protocols and frameworks detailed in this guide provide a robust pathway for the comprehensive characterization of this compound, enabling researchers to confidently employ it as a tool to further unravel the intricate roles of CDK1 in cell cycle regulation and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. CDK1 structures reveal conserved and unique features of the essential cell cycle CDK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 9. The Cell Cycle Analysis [labome.com]

- 10. Inhibition of cdk1 by alsterpaullone and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Cyanoethylalsterpaullone in Neurobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoethylalsterpaullone, a derivative of the well-characterized kinase inhibitor alsterpaullone, presents a compelling avenue for therapeutic exploration in the field of neurobiology. As a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen (B147801) Synthase Kinase-3β (GSK-3β), this compound targets key enzymatic pathways implicated in the pathophysiology of a range of neurodegenerative disorders, including Alzheimer's and Parkinson's disease. This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic potential of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence points to the dysregulation of kinase activity as a central mechanism in these pathologies. Notably, GSK-3β and CDK5 (a close homolog of CDK1) are implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and play roles in neuronal apoptosis and inflammation.[1][2] this compound, by targeting these kinases, offers a promising strategy to mitigate these detrimental processes.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of its target kinases. This action prevents the transfer of phosphate (B84403) groups to downstream substrates, thereby modulating their activity and downstream cellular processes.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a constitutively active serine/threonine kinase involved in a myriad of cellular processes, including metabolism, cell survival, and neuronal function.[3] Its hyperactivity is linked to tau hyperphosphorylation, leading to the formation of neurofibrillary tangles, and the potentiation of apoptotic pathways.[4] Inhibition of GSK-3β by this compound is expected to reduce tau phosphorylation and promote neuronal survival.

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound is a potent inhibitor of CDK1/Cyclin B.[5] While CDK1 is primarily associated with cell cycle regulation, its close relative, CDK5, is highly active in post-mitotic neurons and is a crucial player in neurodevelopment and synaptic plasticity.[6] Dysregulation of CDK5 activity, often through its association with p25 (a proteolytic fragment of its activator p35), contributes to tau hyperphosphorylation and neuronal death in neurodegenerative conditions.[6] The inhibitory action of this compound on CDK1 suggests a potential for cross-inhibition of CDK5, a critical aspect for its neuroprotective effects.

Quantitative Data

The following table summarizes the known inhibitory activities of this compound and its parent compound, alsterpaullone.

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | GSK-3β | 0.8 | [5] |

| This compound | CDK1/Cyclin B | 0.23 | [5] |

| Alsterpaullone | GSK-3α/β | 4 | [1] |

| Alsterpaullone | CDK1/cyclin B | 35 | [1] |

| Alsterpaullone | CDK2/cyclin A | 15 | [1] |

| Alsterpaullone | CDK2/cyclin E | 200 | [1] |

| Alsterpaullone | CDK5/p25 | 40 | [1] |

Signaling Pathways

The therapeutic potential of this compound is rooted in its ability to modulate key signaling pathways central to neurodegeneration.

Tau Phosphorylation Pathway

Hyperphosphorylation of the microtubule-associated protein tau is a critical event in the formation of neurofibrillary tangles, a pathological hallmark of Alzheimer's disease.[4] Both GSK-3β and CDK5 are primary kinases responsible for this aberrant phosphorylation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for neuronal development and synaptic plasticity.[3] GSK-3β plays a key inhibitory role in this pathway by targeting β-catenin for degradation. Inhibition of GSK-3β by this compound can lead to the stabilization and nuclear translocation of β-catenin, promoting the expression of genes involved in neuronal survival and function.

Experimental Protocols

The following protocols provide a framework for investigating the therapeutic potential of this compound in neurobiological models.

In Vitro Kinase Inhibition Assay (GSK-3β and CDK5)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against GSK-3β and CDK5.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in kinase assay buffer.

-

Prepare solutions of recombinant human GSK-3β or CDK5/p25, a suitable substrate (e.g., glycogen synthase peptide 2 for GSK-3β, histone H1 for CDK5), and ATP (including [γ-³²P]ATP).

-

-

Reaction:

-

In a microtiter plate, combine the kinase, substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter membrane that binds the phosphorylated substrate.

-

Wash the membrane to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity on the membrane using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Neuronal Cell Viability Assay

This protocol assesses the neuroprotective effects of this compound against a neurotoxic insult (e.g., glutamate, oligomeric Aβ, or MPP+).

Methodology:

-

Cell Culture:

-

Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Introduce a neurotoxic agent (e.g., 100 µM glutamate) to induce cell death.

-

Include control wells with no treatment, neurotoxin only, and compound only.

-

-

Viability Assessment (MTT Assay):

-

After the desired incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the EC50 value for the neuroprotective effect of this compound.

-

Tau Phosphorylation Assay in a Cellular Model

This protocol evaluates the ability of this compound to reduce tau phosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a neuronal cell line that expresses tau (e.g., SH-SY5Y) or primary neurons.

-

Treat the cells with a condition known to induce tau hyperphosphorylation (e.g., exposure to okadaic acid, a phosphatase inhibitor, or oligomeric Aβ).

-

Co-treat with various concentrations of this compound.

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane and then incubate with primary antibodies specific for phosphorylated tau at various epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total tau.

-

Normalize the phosphorylated tau levels to total tau for each condition.

-

Determine the concentration-dependent effect of this compound on tau phosphorylation.

-

Conclusion and Future Directions

This compound emerges as a promising lead compound for the development of novel neurotherapeutics. Its potent and selective inhibition of GSK-3β and CDK1/Cyclin B positions it as a strong candidate for mitigating the pathological cascades in neurodegenerative diseases characterized by aberrant kinase activity and tauopathy. Further preclinical investigations are warranted to fully elucidate its efficacy and safety profile in in vivo models of neurodegeneration. Future studies should focus on its blood-brain barrier permeability, pharmacokinetic and pharmacodynamic properties, and its long-term effects on neuronal function and survival. The detailed protocols and conceptual framework provided in this guide aim to facilitate and accelerate the research and development of this compound as a potential treatment for debilitating neurological disorders.

References

- 1. The Ca(2+) channel inhibitor 2-APB reverses β-amyloid-induced LTP deficit in hippocampus by blocking BAX and caspase-3 hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]

- 3. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]